
5-(2-Hydroxyphenyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyphenyl)furan-2-carboxylic acid is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a hydroxyphenyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyphenyl)furan-2-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, where 2-bromo-5-nitrofuran is reacted with 2-hydroxyphenyl boronic acid under microwave irradiation in the presence of a palladium catalyst . Another method includes the oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid, which can then be further functionalized .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived feedstocks. For instance, 5-hydroxymethylfurfural can be obtained from the dehydration of carbohydrates and subsequently oxidized to produce various furan derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Hydroxyphenyl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The hydroxyphenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, such as nitrofurans, halofurans, and hydroxymethylfurans .
Applications De Recherche Scientifique
5-(2-Hydroxyphenyl)furan-2-carboxylic acid has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 5-(2-Hydroxyphenyl)furan-2-carboxylic acid involves its interaction with various molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furoic Acid: A simpler furan derivative with a carboxylic acid group.
5-Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group, used as a precursor for various chemicals.
2,5-Furandicarboxylic Acid: A furan derivative with two carboxylic acid groups, used in the production of bioplastics.
Uniqueness
5-(2-Hydroxyphenyl)furan-2-carboxylic acid is unique due to the presence of both a hydroxyphenyl group and a carboxylic acid group on the furan ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
872052-83-0 |
|---|---|
Formule moléculaire |
C11H8O4 |
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
5-(2-hydroxyphenyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6,12H,(H,13,14) |
Clé InChI |
MAXSFQOAJDMVSP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


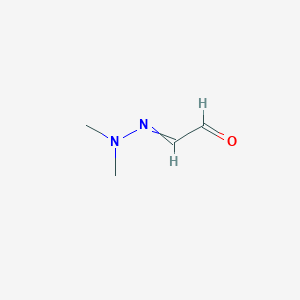
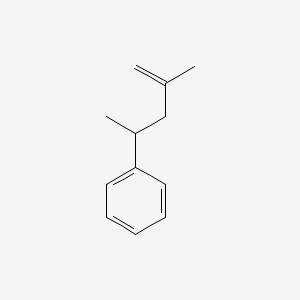
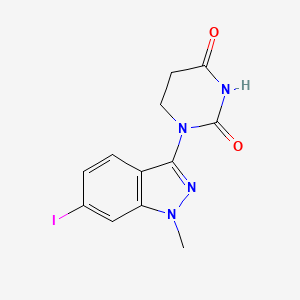
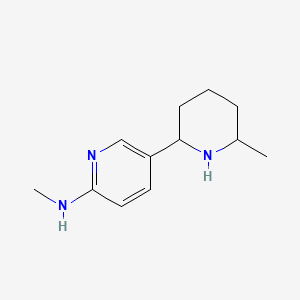

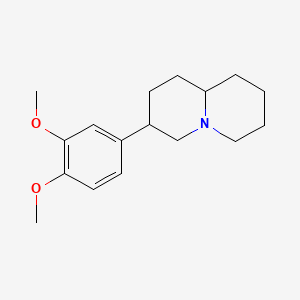

![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)


![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)

![(R)-2-(Methylsulfinyl)-1H-benzo[d]imidazole](/img/structure/B13940330.png)
